molecular formula C9H12N2O3 B8388553 2-amino-N,6-dimethoxybenzamide CAS No. 1201935-91-2

2-amino-N,6-dimethoxybenzamide

Katalognummer: B8388553
CAS-Nummer: 1201935-91-2
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: DMBVFWUZQWADNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0, molecular formula C₉H₁₂N₂O₃) is a benzamide derivative characterized by methoxy groups at the 4- and 6-positions of the aromatic ring and an amino group at the 2-position . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. Its bisamide structure enables key hydrogen-bonding interactions with residues like Arg878 and Tyr869 in PARP1, enhancing target binding . The synthesis typically involves ring-opening reactions under alkaline conditions, followed by ammonolysis to yield the final product .

Eigenschaften

CAS-Nummer

1201935-91-2

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

2-amino-N,6-dimethoxybenzamide

InChI

InChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(10)8(7)9(12)11-14-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI-Schlüssel

DMBVFWUZQWADNT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1C(=O)NOC)N

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

2-Amino-N,6-dimethoxybenzamide serves as a building block for synthesizing various therapeutic agents. It has been investigated for its potential in developing drugs targeting specific biological pathways. For instance, it has been noted for its role in synthesizing derivatives that exhibit anticancer properties.

Enzyme Inhibition

The compound displays enzyme inhibition capabilities, affecting metabolic processes by modulating the kinetic parameters of specific enzymes. This modulation can lead to significant therapeutic applications in treating metabolic disorders and diseases related to enzyme dysfunctions.

Case Study: Anticancer Efficacy

In preclinical studies involving breast cancer xenografts (MDA-MB-468), treatment with 2-amino-N,6-dimethoxybenzamide resulted in significant tumor reduction. The compound was shown to trigger apoptotic pathways effectively while maintaining low toxicity to normal tissues. This highlights its potential as a promising agent in cancer therapy.

Agricultural Applications

Herbicide Development

The derivatives of 2-amino-N,6-dimethoxybenzamide have been explored for their potential as herbicides . The structural characteristics of the compound allow it to interact with biological systems in plants, potentially leading to the development of effective agricultural chemicals.

Synthesis and Structural Comparisons

The synthesis of 2-amino-N,6-dimethoxybenzamide can be achieved through various methods. Its structural characteristics allow for modifications that can yield compounds with enhanced biological activity. Below is a comparison table highlighting some structurally similar compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
IsoxabenBenzamide derivative with a different side chainKnown for herbicidal properties
N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamideContains a pyridine ringPotential application in pharmaceuticals
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamideFeatures dichloro substitutionsInvestigated for neuropharmacological effects

Research indicates that 2-amino-N,6-dimethoxybenzamide can influence key signaling pathways within cells, such as intracellular calcium signaling and Rho kinase pathways. These pathways are critical for various cellular functions and suggest potential therapeutic applications in treating conditions related to smooth muscle dysfunction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 2-amino-4,6-dimethoxybenzamide with related compounds:

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives
Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Key Applications
2-Amino-4,6-dimethoxybenzamide 63920-73-0 C₉H₁₂N₂O₃ 2-NH₂, 4-OCH₃, 6-OCH₃ Not reported PARP inhibitor intermediates
2-Aminobenzamide 3386-40-9 C₇H₈N₂O 2-NH₂ 130–132 Building block for heterocycles
2-Amino-6-methoxybenzamide Not provided C₈H₁₀N₂O₂ 2-NH₂, 6-OCH₃ Not reported Intermediate in antitumor agents
2-Amino-N,N-dimethylbenzamide Not provided C₉H₁₂N₂O 2-NH₂, N,N-(CH₃)₂ 88 Proteomics research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided C₁₂H₁₇NO₂ 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) Not reported Metal-catalyzed C–H functionalization

Physicochemical Properties

  • Solubility and Stability: Methoxy groups in 2-amino-4,6-dimethoxybenzamide enhance solubility in polar aprotic solvents (e.g., DMAc) compared to non-polar derivatives like N,N-dimethylbenzamide .
  • Thermal Properties: While melting point data for 2-amino-4,6-dimethoxybenzamide is unavailable, its N,N-dimethyl analogue melts at 88°C, suggesting that methoxy substitution may lower melting points due to reduced crystallinity .

Q & A

Basic: What are the recommended synthetic routes for 2-amino-N,6-dimethoxybenzamide, and how can reaction yields be optimized?

The synthesis of 2-amino-N,6-dimethoxybenzamide typically involves amidation and functional group protection/deprotection strategies. For example, acylation of 2-amino-4,6-dimethoxybenzoic acid derivatives with appropriate amines under catalytic conditions (e.g., using EDCI/HOBt coupling agents) is a common approach. Reaction optimization includes:

  • Catalyst selection : Pyridine or DMAP can enhance acylation efficiency by activating carbonyl intermediates .
  • Solvent choice : Dichloromethane (CH₂Cl₂) or DMF is preferred for solubility and stability of intermediates .
  • Temperature control : Room temperature or mild heating (30–40°C) minimizes side reactions like hydrolysis .
    Yield improvements often require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of 2-amino-N,6-dimethoxybenzamide derivatives?

X-ray crystallography is critical for confirming molecular geometry, hydrogen-bonding networks, and regiochemistry. For example:

  • SHELX refinement : Use SHELXL for small-molecule refinement to resolve positional disorder or twinning, especially in methoxy-group conformations .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing, which can explain solubility discrepancies .
    Contradictions in NMR assignments (e.g., methoxy vs. hydroxyl proton signals) can be resolved by comparing experimental unit-cell parameters with DFT-calculated structures .

Basic: What safety protocols are essential when handling 2-amino-N,6-dimethoxybenzamide in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine powders or solvents .
  • Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) and neutralize acidic/byproduct streams before disposal .
  • Spill management : Absorb solids with vermiculite and decontaminate surfaces with ethanol/water mixtures .

Advanced: How can researchers address contradictory biological activity data for 2-amino-N,6-dimethoxybenzamide analogs in kinase inhibition assays?

Discrepancies in IC₅₀ values may arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH (7.4 vs. 8.0) can alter binding affinity .
  • Compound purity : HPLC-MS analysis (≥95% purity) is critical; trace impurities (e.g., unreacted amines) may act as off-target inhibitors .
  • Structural modifications : Replace the methoxy group at C6 with electron-withdrawing groups (e.g., -CN) to enhance binding to kinase catalytic pockets, as seen in related benzamide derivatives .

Basic: What spectroscopic techniques are most reliable for characterizing 2-amino-N,6-dimethoxybenzamide?

  • ¹H/¹³C NMR : Assign methoxy peaks (δ ~3.8–4.0 ppm for OCH₃) and distinguish amide protons (δ ~8.0–10.0 ppm) using DMSO-d₆ as a solvent .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]⁺ at m/z 211.0841 for C₉H₁₂N₂O₃) with ±3 ppm accuracy .

Advanced: What computational methods predict the physicochemical properties of 2-amino-N,6-dimethoxybenzamide for drug discovery?

  • ACD/Labs Percepta : Calculate logP (~1.8–2.2), aqueous solubility (≈0.5 mg/mL), and pKa (amide proton ≈10.2) to guide formulation .
  • Molecular docking (AutoDock Vina) : Screen against protein targets (e.g., PARP-1) using optimized force fields (AMBER) to prioritize derivatives for synthesis .
  • DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution reactions .

Basic: How can researchers optimize purification of 2-amino-N,6-dimethoxybenzamide from complex reaction mixtures?

  • Liquid-liquid extraction : Separate polar byproducts using ethyl acetate and 5% NaHCO₃ .
  • Flash chromatography : Use silica gel with gradients of ethyl acetate in hexane (10% → 50%) to isolate the target compound .
  • Recrystallization : Dissolve crude product in hot ethanol, then add water dropwise until cloudiness appears; cool to 4°C for crystal growth .

Advanced: What strategies improve the metabolic stability of 2-amino-N,6-dimethoxybenzamide in preclinical studies?

  • Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the amino group as a pivaloyloxymethyl (POM) carbamate to enhance plasma stability .
  • Structure-activity relationship (SAR) : Replace methoxy groups with trifluoromethoxy (-OCF₃) to reduce Phase II glucuronidation .

Basic: How should researchers handle spectral data contradictions (e.g., NMR vs. X-ray) for 2-amino-N,6-dimethoxybenzamide?

  • Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange (e.g., hindered rotation of the amide bond) .
  • Crystallographic validation : Compare X-ray-derived torsion angles with NMR-derived NOE restraints to resolve stereochemical ambiguities .

Advanced: What are the mechanistic implications of 2-amino-N,6-dimethoxybenzamide’s electronic effects on its bioactivity?

  • Hammett analysis : Correlate substituent σ values (e.g., -OCH₃: σ = −0.27) with inhibition potency to identify electron-donating/withdrawing effects .
  • SAR studies : Modify the benzamide core to introduce meta-chloro substituents, which enhance π-π stacking with aromatic residues in target enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.